Home > Products > Screening Compounds P97520 > 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide
5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide -

5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide

Catalog Number: EVT-5976011
CAS Number:
Molecular Formula: C16H11Cl2NO3
Molecular Weight: 336.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide

  • Compound Description: This compound is a 1,4-dihydropyridine derivative synthesized and studied for its anti-exudative and anti-inflammatory activities. It showed significant efficacy in reducing formalin-induced paw edema in rats, demonstrating a higher potency compared to reference drugs like indomethacin and acetylsalicylic acid [].

6-[(2-Anilino-2-oxoethyl)sulfanyl]- N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamide

  • Compound Description: This compound, another 1,4-dihydropyridine derivative, exhibited potent anti-inflammatory activity in the rat paw edema model, reducing edema by 42.91% [].

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide

  • Compound Description: This 1,4-dihydropyridine derivative displayed significant anti-inflammatory activity, surpassing the efficacy of reference drugs like indomethacin and nimesulide in reducing paw edema [].

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide

  • Compound Description: This compound, belonging to the 1,4-dihydropyridine class, demonstrated the highest anti-inflammatory activity among the studied derivatives, exhibiting 2.9 times greater potency in reducing paw edema compared to nimesulide [].

6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides

  • Compound Description: This compound class represents potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors with improved DPP4 binding activity and reduced hERG and sodium channel inhibitory activities [].
  • Compound Description: This compound showcases intramolecular C—H⋯N hydrogen bonding, influencing its molecular conformation [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor inverse agonist [].

5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

  • Compound Description: The crystal structure of this compound reveals specific dihedral angles between its aromatic and oxadiazole rings [].

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide

  • Compound Description: This compound forms centrosymmetric dimers in its crystal structure due to intermolecular N—H⋯O hydrogen bonds [].

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine

  • Compound Description: Derivatives of this compound class were synthesized and evaluated for their in vitro anticancer activity, showing promising results against specific cancer cell lines [].

11. 5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine* Compound Description: This compound has been synthesized and studied for its anticancer activity. It exhibits moderate anticancer activity [].* Relevance: It belongs to the pyrazolopyrimidine class and contains the 2,4-dichlorophenyl group, linking it structurally to 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

12. SR147778 [5-(4-Bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]* Compound Description: SR147778 is a high-affinity antagonist for the CB1 receptor, exhibiting nanomolar affinity for both rat brain and human CB1 recombinant receptors. It demonstrates oral activity and effectively blocks various pharmacological effects induced by CB1 agonists []. * Relevance: While this compound contains a 4-bromophenyl group instead of a 2-furyl group like in 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, both compounds share a remarkably similar structure, featuring a 2,4-dichlorophenyl group attached to a pyrazole ring that is further substituted with an amide side chain and a phenyl group at the 5-position.

13. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide* Compound Description: This compound acts as a peripherally restricted CB1R antagonist, demonstrating significant weight-loss efficacy in diet-induced obese mice [].* Relevance: Similar to SR147778, this compound shares a remarkably similar structure with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, possessing a 2,4-dichlorophenyl group linked to a pyrazole ring, which is further substituted with an amide group and an aromatic ring at the 5-position.

14. 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)* Compound Description: JHU75528 exhibits high binding affinity for the CB1 receptor and possesses lower lipophilicity compared to Rimonabant. Radiolabeled [11C]JHU75528 shows potential as a PET radioligand for imaging the CB1 receptor []. * Relevance: This compound also shares a remarkably similar structure with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, featuring a 2,4-dichlorophenyl group connected to a pyrazole ring. The pyrazole ring is further substituted with an amide group and an aromatic ring at the 5-position.

15. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)* Compound Description: VNI acts as an inhibitor of protozoan CYP51 and is effective in treating Chagas disease. Minor modifications of VNI have led to the development of novel antifungal drug candidates [].* Relevance: Although VNI differs structurally from 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide in the overall scaffold, both compounds share the crucial 2,4-dichlorophenyl group and an amide functionality, suggesting a potential for similar biological activity.

16. 3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one* Compound Description: The crystal structure of this compound demonstrates intermolecular π–π stacking interactions and C—H⋯O interactions, contributing to its solid-state packing [].* Relevance: The shared 2,4-dichlorophenyl group highlights a structural connection with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

17. 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one* Compound Description: Intramolecular C—H⋯S, C—H⋯N, and C—H⋯Cl hydrogen bonds play a role in stabilizing the molecular structure of this compound [].* Relevance: The presence of the 2,4-dichlorophenyl group signifies a structural link to the target compound, 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

18. 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide* Compound Description: This compound shows promise as a selective CB2 receptor agonist, displaying efficacy in treating inflammatory pain with an oral ED50 of 0.1 mg/kg in the rat FCA model [].* Relevance: Despite having a pyrimidine core instead of a furan ring like in 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, this compound shares a notable structural resemblance, featuring a 2,4-dichlorophenyl group attached to a heterocyclic ring via an amine linkage. Both compounds also possess an amide side chain.

19. 3-Benzyl-7-(2,4-dichlorophenyl)-4H-1,3,4-thiadiazolo[2,3-c][1,2,4]triazin-4-one* Compound Description: The crystal structure of this compound reveals the formation of inversion dimers through C—H⋯O hydrogen bonds [].* Relevance: The shared 2,4-dichlorophenyl group suggests a structural similarity to 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

20. 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile* Compound Description: This compound exhibits intramolecular N—H⋯O hydrogen bonding, influencing its molecular conformation [].* Relevance: The shared 2,4-dichlorophenyl group and the presence of a pyrazole ring, a common heterocycle, indicate a structural relationship with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

21. (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778)* Compound Description: BMS-767778 is a potent and selective DPP4 inhibitor with a favorable profile suitable for clinical development. Optimization of a 5-oxopyrrolopyridine series led to its identification as a promising drug candidate [].* Relevance: Despite structural differences in the core scaffold, BMS-767778 shares the key 2,4-dichlorophenyl group and an amide side chain with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide, hinting at potential similarities in their biological activities.

22. 2-(2,4-Dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one* Compound Description: The title compound's thiazolidinone ring adopts a twist conformation, and the 2,4-dichlorophenyl ring is nearly perpendicular to the thiadiazole ring [].* Relevance: The shared 2,4-dichlorophenyl group establishes a structural connection with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

23. 5-Chloromethyl-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole* Compound Description: The crystal structure of this compound highlights a dihedral angle of 9.0(2)° between its oxadiazole and benzene rings [].* Relevance: The presence of the 2,4-dichlorophenyl group and the oxadiazole ring suggests a structural resemblance to 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

3-(2,4-Di­chloro­phenyl)-4-[(1E)-(2,4-di­chloro­phenyl)­methyl­ene­amino]-4,5-di­hydro-1H-1,2,4-triazole-5-thione di­methyl­form­amide solvate

  • Compound Description: This compound, unexpectedly obtained during Schiff base synthesis, features a planar 1,2,4-triazole ring and specific dihedral angles between its aromatic rings [].

25. (2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one* Compound Description: The crystal packing of this compound is stabilized by intermolecular N—H⋯O hydrogen bonds, forming chains with an alternating inverted pattern [].* Relevance: The shared 2,4-dichlorophenyl group establishes a structural connection with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

26. 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone* Compound Description: The title compound is characterized by weak intermolecular C—H⋯N hydrogen bonds that connect molecules into zigzag chains [].* Relevance: The presence of the 2,4-dichlorophenyl group suggests a structural similarity to 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

27. 1′‐Methyl‐4′‐(2,4‐di­chloro­phenyl)‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐5′′‐(thia­zolo­[3,2‐b][1,2,4]­triazole)‐2,6′′(3H,5′′H)‐dione* Compound Description: This compound is formed through a [3 + 2]-cycloaddition reaction and features intermolecular N—H⋯N hydrogen bonds in its crystal structure [].* Relevance: The presence of the 2,4-dichlorophenyl group indicates a structural relationship with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

28. 12-(2,4-Dichlorophenyl)-7,8,9,10,11,12-hexahydrobenzo[f]pyrimido [4,5-b]quinoline-9,11-dione DMF Solvate* Compound Description: This compound, crystallized from DMF, exhibits classical N(2)-H(2A)…O(2) hydrogen bonds, forming dimers [].* Relevance: The presence of the 2,4-dichlorophenyl group signifies a structural link to the target compound, 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

29. 4-(2,4-Dichloro­phen­yl)-5-(N,N-diethyl­carbamo­yl)-6-methyl-3,4-dihydro­pyrimidine-2(1H)-thione* Compound Description: The crystal structure of this compound reveals two independent molecules with nearly identical conformations, stabilized by N—H⋯O and N—H⋯S hydrogen bonds [].* Relevance: The shared 2,4-dichlorophenyl group establishes a structural connection with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

30. 10′′‐(4‐Chlorobenzyl­idene)‐5′′‐(4‐chlorophen­yl)‐4′‐(2,4‐dichlorophenyl)‐1′‐methyl‐2,3,2′′,3′′,7′′,8′′,9′′,10′′‐octa­hydro‐1H,5′′H,6′′H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐cyclo­hepteno[1,2‐d]thia­zolo[3,2‐a]pyrimidine‐2,3′′‐dione* Compound Description: This compound is formed via a [3 + 2] cycloaddition reaction and is characterized by N—H⋯O hydrogen bonds in its crystal structure [].* Relevance: The presence of the 2,4-dichlorophenyl group indicates a structural relationship with 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

(rac)-N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide

  • Compound Description: The compound and its hydrates are cannabinoid receptor modulators [].

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: The crystal structure of this compound showcases N—H⋯O and C—H⋯Cl hydrogen bonds, contributing to its molecular packing [].

7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: The crystal structure of this compound reveals a nearly planar pyrazolopyrimidine system and an antiperiplanar conformation of the methylsulfanyl group [].

2‐(2,4‐Dichloro­phen­yl)‐5‐methyl‐4‐(2‐nitro­phenyl­sulfon­yl)‐2H‐1,2,4‐triazol‐3(4H)‐one

  • Compound Description: This compound exhibits potent herbicidal activity and is characterized by intramolecular C—H⋯O and intermolecular C—H⋯O and C—H⋯N hydrogen bonds [].

5-(4-(2-[F]fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([F]JHU88868)

  • Compound Description: [F]JHU88868 is a PET radioligand designed for imaging cannabinoid type 1 receptors (CB1). It exhibits a longer half-life compared to [11C]JHU75528 and displays high CB1 binding affinity [].

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

  • Compound Description: SB 216763, a selective GSK3β inhibitor, plays a role in reversing the ceiling effect of pharmacological postconditioning induced by genistein and 17β-estradiol in myocardial infarction models [].

37. 3‐Cyano‐4‐(2,4‐dichlorophenyl)‐1,1‐diphenyl‐2‐aza‐1,3‐butadiene (24CLPD)* Compound Description: 24CLPD is a 2,4-disubstituted 1,1-diphenyl-2-aza-1,3-butadiene derivative that adopts a Z configuration, as confirmed by crystallographic analysis []. * Relevance: The presence of the 2,4-dichlorophenyl group directly links this compound to 5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide.

Properties

Product Name

5-(2,4-dichlorophenyl)-N-(2-furylmethyl)-2-furamide

IUPAC Name

5-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

InChI

InChI=1S/C16H11Cl2NO3/c17-10-3-4-12(13(18)8-10)14-5-6-15(22-14)16(20)19-9-11-2-1-7-21-11/h1-8H,9H2,(H,19,20)

InChI Key

WGWQIMARKJJVJF-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.